2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

COX-2 inhibition Inflammation Structure-activity relationship

2-((1-Phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 688335-41-3, MF: C14H12N4OS2, MW: 316.4) is a synthetic heterocyclic compound belonging to the imidazole-thioacetamide class. Its scaffold comprises a 1-phenylimidazole core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety.

Molecular Formula C14H12N4OS2
Molecular Weight 316.4
CAS No. 688335-41-3
Cat. No. B2849277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS688335-41-3
Molecular FormulaC14H12N4OS2
Molecular Weight316.4
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3
InChIInChI=1S/C14H12N4OS2/c19-12(17-13-15-7-9-20-13)10-21-14-16-6-8-18(14)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17,19)
InChIKeyMVXGIEBPAOZLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 688335-41-3): Structural and Pharmacophore Baseline for Procurement Evaluation


2-((1-Phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 688335-41-3, MF: C14H12N4OS2, MW: 316.4) is a synthetic heterocyclic compound belonging to the imidazole-thioacetamide class . Its scaffold comprises a 1-phenylimidazole core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety. This architecture places it at the intersection of two privileged medicinal chemistry frameworks: the diaryl-imidazole COX inhibitor pharmacophore and the imidazole thioacetanilide (ITA) non-nucleoside reverse transcriptase inhibitor (NNRTI) chemotype [1][2]. The compound represents the minimal unsubstituted scaffold within a broader series of 2-thio-diarylimidazoles—lacking the 5-phenyl substituent found in the more extensively characterized 1,5-diphenyl analogs—making it a strategically important reference compound for structure-activity relationship (SAR) baseline establishment.

Why Generic Imidazole-Thioacetamide Substitution Fails: Scaffold-Specific Evidence for CAS 688335-41-3


Generic substitution within the imidazole-thioacetamide class is contraindicated by the steep and non-linear SAR documented across three distinct biological targets. In the COX-1/2 system, the absence of a 5-phenyl substituent on the imidazole ring (the defining structural distinction of CAS 688335-41-3 versus the 1,5-diphenyl series) shifts the COX-2:COX-1 selectivity ratio in a manner that cannot be predicted by simple additivity models [1]. In the ITA NNRTI chemotype, the substitution pattern on the N-acetamide aryl group is the primary driver of anti-HIV potency, with EC50 values spanning over an order of magnitude (0.18 μM to >10 μM) among close congeners [2]. Furthermore, the thiazole acetamide terminus—as opposed to substituted anilide or other heterocyclic amide termini—fundamentally alters hydrogen-bonding capacity, logP, and predicted blood-brain barrier permeability [3]. These orthogonal SAR vectors mean that even compounds differing by a single substituent cannot be assumed to possess comparable target engagement, selectivity, or ADME profiles. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence for 2-((1-Phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 688335-41-3) Against Closest Analogs


COX-2 vs. COX-1 Selectivity Profile: CAS 688335-41-3 as the Minimal Scaffold Reference Point

CAS 688335-41-3 lacks the 5-phenyl substituent present in Compound 1 of the Şahin et al. (2021) COX inhibitor series, which is the closest published analog. Compound 1 (2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) exhibited 88.5 ± 1.12% COX-2 inhibition and 60.9 ± 2.31% COX-1 inhibition at 10 μM, yielding a COX-2:COX-1 inhibition ratio of approximately 1.45 [1]. This modest selectivity is mechanistically significant: the 5-phenyl group engages Arg120 and Leu531 via hydrophobic interactions in the COX-2 active site [1]. The target compound, lacking this 5-phenyl group, is expected to show altered (likely reduced) COX-2 engagement while potentially retaining COX-1 activity mediated through the 1-phenyl-imidazole-thiazole core. Procurement of CAS 688335-41-3 thus provides the critical 'unsubstituted baseline' needed to deconvolute the contribution of the 5-aryl substituent to COX subtype selectivity.

COX-2 inhibition Inflammation Structure-activity relationship

HIV-1 NNRTI Potency Context: Positioning the Thiazole-Acetamide Scaffold Among ITA Derivatives

The imidazole thioacetanilide (ITA) class has produced potent HIV-1 NNRTIs, with the most active compounds 4a5 (EC50 = 0.18 μM) and 4a2 (EC50 = 0.20 μM) outperforming the lead L1 (EC50 = 2.053 μM) and reference drugs nevirapine and delavirdine [1]. These optimized ITA derivatives feature substituted anilide termini—not the thiazol-2-yl amide of CAS 688335-41-3. The thiazole substitution introduces distinct hydrogen-bond acceptor capacity (thiazole N and S atoms) and alters the logP and polar surface area relative to phenyl-based anilides [1]. This structural divergence means CAS 688335-41-3 cannot be assumed to share the anti-HIV potency of the ITA series; rather, it represents a structurally distinct chemical probe for evaluating the tolerance of the HIV-1 RT allosteric pocket to heterocyclic amide substituents.

HIV-1 Non-nucleoside reverse transcriptase inhibitor Antiviral

BACE1 Inhibitor Potential: Scaffold Privilege Evidenced by Structurally Overlapping Chemotype

A closely overlapping chemotype—2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives—was developed as β-secretase (BACE-1) inhibitors [1]. The most optimized analog in this series, compound 41, achieved an IC50 of 4.6 μM with favorable predicted BBB permeability and low HEK293 cytotoxicity [1]. The hit compound 12 (IC50 = 37.4 μM) served as the starting point for optimization [1]. CAS 688335-41-3 shares the core 2-thio-N-(thiazol-2-yl)acetamide scaffold but lacks the 4-substitution on the thiazole ring that contributed to potency enhancement in this series. The unsubstituted thiazole of CAS 688335-41-3 provides a cleaner pharmacophoric baseline for evaluating the contribution of thiazole 4-substituents to BACE1 affinity, BBB permeability (Pe), and cytotoxicity—parameters that were jointly optimized in the published series.

BACE1 inhibition Alzheimer's disease Blood-brain barrier permeability

Positional Isomer Structural Confirmation: NMR Differentiation from 4-Phenyl-Imidazole Isomer

A positional isomer—acetamide, 2-[(4-phenyl-1H-imidazol-2-yl)thio]-N-(2-thiazolyl)-—has been characterized by NMR spectroscopy and registered in the KnowItAll NMR Spectral Library (Wiley) [1]. This isomer (InChIKey: PBYSVPCHAIYMTD-UHFFFAOYSA-N, same molecular formula C14H12N4OS2, MW 316.4) differs solely in the attachment position of the phenyl group on the imidazole ring (4- vs. 1-position). The availability of reference NMR data for this positional isomer underscores the importance of rigorous structural confirmation when procuring CAS 688335-41-3, as the 1-phenyl and 4-phenyl isomers are chromatographically similar but may exhibit distinct biological activity profiles. The 1-phenyl substitution (as in CAS 688335-41-3) is synthetically derived from 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) , providing a defined synthetic provenance.

Structural characterization NMR spectroscopy Positional isomer

Validated Research and Procurement Application Scenarios for CAS 688335-41-3


COX-1/COX-2 SAR Baseline Compound for Diaryl-Imidazole Inhibitor Optimization Programs

In COX-2 inhibitor development, CAS 688335-41-3 serves as the essential 'zero-substituent' control for quantifying the contribution of the imidazole 5-aryl group to COX subtype selectivity. The closest published analog (Compound 1, with 5-phenyl) achieves 88.5% COX-2 inhibition at 10 μM with a 1.45-fold selectivity margin [1]. Testing CAS 688335-41-3 in parallel under identical conditions enables researchers to isolate the pharmacophoric value of the 5-aryl hydrophobic anchor—a critical parameter for designing inhibitors with balanced COX-2 potency and reduced cardiovascular risk, given that excessive COX-2 selectivity has been linked to adverse cardiovascular outcomes in marketed drugs such as rofecoxib and valdecoxib [1].

HIV-1 NNRTI Allosteric Pocket Mapping with Heterocyclic Amide Chemical Probe

The imidazole thioacetanilide (ITA) class has validated the 1-aryl-imidazole-2-thioether scaffold as a privileged NNRTI chemotype, with optimized anilide derivatives achieving EC50 values of 0.18–0.20 μM against wild-type HIV-1 [2]. CAS 688335-41-3, bearing a thiazol-2-yl amide terminus instead of the standard substituted anilide, probes an underexplored vector in the NNRTI allosteric pocket. This compound enables structure-based assessment of whether the thiazole heterocycle can engage additional hydrogen-bonding interactions with RT residues (e.g., Lys101, Tyr188) without incurring the cytotoxicity or metabolic penalties sometimes associated with aniline-derived metabolites [2].

BACE1 Inhibitor Lead Optimization: Unsubstituted Thiazole Reference Standard

The 2-substituted-thio-N-(thiazol/imidazol-2-yl)acetamide chemotype has produced BACE1 inhibitors with IC50 values as low as 4.6 μM and favorable predicted BBB permeability [3]. CAS 688335-41-3, with its unsubstituted thiazole ring, provides the baseline for a systematic exploration of thiazole 4-substituent effects. This is particularly valuable because the BACE1 series demonstrated that thiazole substitution simultaneously modulates enzymatic potency (8-fold range), SPR binding affinity (KD), and predicted CNS penetration—three parameters that must be co-optimized for Alzheimer's disease therapeutics [3].

Synthetic Methodology Development and Isomer-Specific Analytical Reference Standard

The compound's synthesis from 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) and 2-chloro-N-(thiazol-2-yl)acetamide via base-mediated thioetherification represents a modular synthetic route applicable to library construction [1][4]. Additionally, the existence of a characterized positional isomer (2-[(4-phenyl-1H-imidazol-2-yl)thio]-N-(2-thiazolyl)-) with identical molecular formula and mass [4] makes CAS 688335-41-3 a valuable analytical reference for developing HPLC or NMR methods capable of resolving 1-phenyl vs. 4-phenyl imidazole regioisomers—a quality control challenge relevant to procurement from diverse synthetic vendors.

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